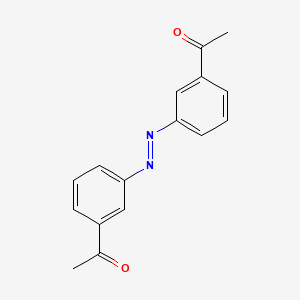![molecular formula C21H30O5S2 B15293675 a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is a complex organic compound characterized by the presence of multiple functional groups, including tetrahydropyran, dithiane, and methanol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol typically involves multiple steps. One common approach is the protection of phenolic hydroxyl groups with tetrahydropyranyl groups, followed by the formation of the dithiane ring and subsequent introduction of the methanol group. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol involves its interaction with various molecular targets. The compound’s functional groups can engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran-2-methanol: Shares the tetrahydropyran moiety but lacks the dithiane and methanol groups.
Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Phenolic compounds: Compounds with phenolic hydroxyl groups but without the tetrahydropyran protection.
Uniqueness
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tetrahydropyran and dithiane rings, along with the methanol group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H30O5S2 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
[3,4-bis(oxan-2-yloxy)phenyl]-(1,3-dithian-2-yl)methanol |
InChI |
InChI=1S/C21H30O5S2/c22-20(21-27-12-5-13-28-21)15-8-9-16(25-18-6-1-3-10-23-18)17(14-15)26-19-7-2-4-11-24-19/h8-9,14,18-22H,1-7,10-13H2 |
Clave InChI |
IIMWSXFGPIHVSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=C(C=C(C=C2)C(C3SCCCS3)O)OC4CCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)

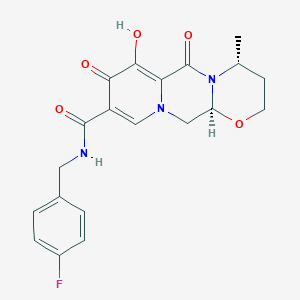

![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
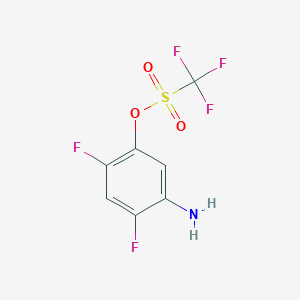

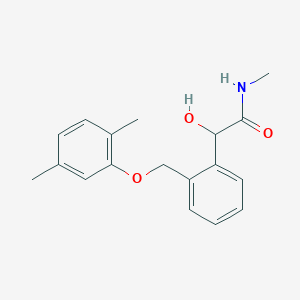

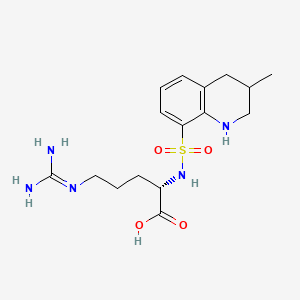
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
